molecular formula C22H20N2O8S2 B1664336 Acetylaranotin CAS No. 20485-01-2

Acetylaranotin

Cat. No. B1664336
CAS RN: 20485-01-2
M. Wt: 504.5 g/mol
InChI Key: OHTZNUUGYPDWEB-FJHDBJKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylaranotin belongs to one structural subgroup of ETPs characterized by the presence of a seven-membered 4,5-dihydrooxepine ring.

Scientific Research Applications

Biosynthesis and Natural Product Production

  • Acetylaranotin is an epipolythiodioxopiperazine (ETP) derived from diketopiperazines, characterized by a dihydrooxepine ring. Research in Aspergillus terreus has revealed a gene cluster responsible for its biosynthesis, including the nonribosomal peptide synthetase gene, ataP. This discovery provides insights into increasing the production of acetylaranotin and related natural products, as well as engineering new molecules (Guo et al., 2013).
  • The identification of a bis-thiomethyltransferase gene, ATEG_01465.1, located outside the acetylaranotin gene cluster, facilitates the production of novel acetylaranotin derivatives in Aspergillus terreus (Sun et al., 2018).

Synthetic and Chemical Studies

  • A total synthesis of (-)-acetylaranotin has been achieved, highlighting the efficient formation of the dihydrooxepine ring. This synthesis provides access to acetylaranotin from commercially available L-Cbz-tyrosine, marking a significant advance in the chemical synthesis of complex natural products (Fujiwara et al., 2012).
  • Another synthesis approach for acetylaranotin involved an aza-Cope-Mannich reaction, leading to the formal synthesis of this compound. This method offers a new strategy for synthesizing oxygenated bicyclic amino acids (Belov et al., 2015).

properties

CAS RN

20485-01-2

Product Name

Acetylaranotin

Molecular Formula

C22H20N2O8S2

Molecular Weight

504.5 g/mol

IUPAC Name

(16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl) acetate

InChI

InChI=1S/C22H20N2O8S2/c1-11(25)31-15-3-5-29-9-13-7-21-20(28)24-18-14(10-30-6-4-16(18)32-12(2)26)8-22(24,34-33-21)19(27)23(21)17(13)15/h3-6,9-10,15-18H,7-8H2,1-2H3

InChI Key

OHTZNUUGYPDWEB-FJHDBJKYSA-N

SMILES

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C

Canonical SMILES

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetylaranotin;  Antibiotic LL-S-88-A;  LL-S-88-A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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